molecular formula C7H8ClNO2 B1592487 5-Chloro-2,3-dimethoxypyridine CAS No. 284040-73-9

5-Chloro-2,3-dimethoxypyridine

Cat. No. B1592487
M. Wt: 173.6 g/mol
InChI Key: ZIWLHIOCWSARHW-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethoxypyridine is a chemical compound with the molecular formula C7H8ClNO2 . It has an average mass of 173.597 Da and a monoisotopic mass of 173.024353 Da . It is commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-dimethoxypyridine consists of a pyridine ring substituted with a chlorine atom and two methoxy groups . The SMILES string representation is COc1cc(Cl)cnc1OC .


Physical And Chemical Properties Analysis

5-Chloro-2,3-dimethoxypyridine has a density of 1.2±0.1 g/cm3, a boiling point of 208.9±35.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has a flash point of 80.2±25.9 °C . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

1. Utility in Heterocyclic System Synthesis

5-Chloro-2,3-dimethoxypyridine has been utilized as a synthetic intermediate for constructing various heterocyclic systems linked to furo[3,2-g]chromene moieties. This has implications in the development of compounds with antimicrobial and anticancer activities, demonstrating its significance in medicinal chemistry (Ibrahim et al., 2022).

2. Conformational Studies in Herbicides

Chloro analogs of 5-Chloro-2,3-dimethoxypyridine, such as the 3-chloro analog, have been studied for their herbicidal properties. The research focuses on understanding the conformational and intramolecular hydrogen bonding effects that influence their herbicidal selectivity, including post-emergence and pre-emergence activities (Andrea et al., 1990).

3. Spectroscopic and Structural Characterization

The compound's behavior in forming complexes, such as its interaction with iodine, has been studied. This research involves investigating the crystal structure and spectroscopic characteristics of these complexes, which is essential in understanding its chemical behavior and potential applications in drug development (Chernov'yants et al., 2011).

4. Synthesis of Antiviral Properties

5-Chloro-2,3-dimethoxypyridine derivatives have been synthesized and tested for antiviral properties, particularly against herpes simplex virus. This showcases the compound's role in developing new antiviral agents (Coe et al., 1982).

5. Electrophilic Substitution in Synthesis

The compound has been studied for its role in the nitration of pyridines, providing insights into the mechanisms of electrophilic substitution in heteroaromatic compounds. This research is vital for understanding and optimizing synthetic routes in organic chemistry (Johnson et al., 1967).

6. Photochemical Applications

Its derivatives have been studied in photochemical dimerization reactions. This research is significant in understanding the chemical properties under ultraviolet irradiation, which has applications in photochemistry and materials science (Taylor & Kan, 1963).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with the signal word “Warning” and hazard statement H302 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used .

properties

IUPAC Name

5-chloro-2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWLHIOCWSARHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625995
Record name 5-Chloro-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-dimethoxypyridine

CAS RN

284040-73-9
Record name 5-Chloro-2,3-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ER Bissell, RW Swansiger - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
The preparation of 3‐chloro‐5‐methoxypyridine N‐oxide and its nitration are reported. Mononitration yields 5‐chloro‐3‐methoxy‐2‐nitro‐pyridine N‐oxide while more drastic conditions …
Number of citations: 8 onlinelibrary.wiley.com

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